molecular formula C8H9BrN4O B13097520 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol CAS No. 425379-12-0

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Cat. No.: B13097520
CAS No.: 425379-12-0
M. Wt: 257.09 g/mol
InChI Key: FWBJZBJXKWKDER-UHFFFAOYSA-N
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Description

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a brominated derivative of the imidazo[1,2-b][1,2,4]triazine scaffold, characterized by a propan-2-ol substituent at the 7-position and a bromine atom at the 3-position of the fused heterocyclic ring. Its bromine substituent may enhance binding affinity or selectivity compared to non-halogenated analogs, as seen in related compounds .

Properties

CAS No.

425379-12-0

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

InChI

InChI=1S/C8H9BrN4O/c1-8(2,14)5-3-10-7-12-6(9)4-11-13(5)7/h3-4,14H,1-2H3

InChI Key

FWBJZBJXKWKDER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C2N1N=CC(=N2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazin-7-yl Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b][1,2,4]triazin-7-yl ring system.

    Attachment of the Propan-2-ol Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-b][1,2,4]triazin-7-yl ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Pharmacological Target/Activity
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol Imidazo[1,2-b][1,2,4]triazine - 3-Bromo
- 7-Propan-2-ol
Unknown (hypothetically CNS receptors)
TPA023B Imidazo[1,2-b][1,2,4]triazine - 6,2′-Difluoro
- Biphenyl-carbonitrile
- 7-Propan-2-ol
GABAA α2/α3 subunit-selective agonist
TP003 Imidazo[1,2-a]pyridine - 8-Fluoro
- Biphenyl-carbonitrile
- 7-Propan-2-ol
GABAA α3 subunit-selective agonist
Nuvisertib Imidazo[1,2-b]pyridazine - 3-Trifluoromethylphenyl
- Cyclohexylamino
- Propan-2-ol
Serine/threonine kinase inhibitor (anticancer)
ATV038 Pyrrolo[2,1-f][1,2,4]triazine - 5-Cyano
- Dihydroxytetrahydrofuran
- Phenoxyphenylpropanoate
Antiviral (COVID-19 related synthesis)

Functional and Pharmacological Differences

  • Substituent Effects on Selectivity :

    • The bromine atom in the target compound may confer steric and electronic effects distinct from fluorine in TPA023B or trifluoromethyl in Nuvisertib. Bromine’s larger atomic radius could enhance hydrophobic interactions in binding pockets .
    • Propan-2-ol Group : Common in TPA023B, TP003, and Nuvisertib, this moiety likely contributes to hydrogen bonding with receptor residues, as seen in GABAA-targeting compounds (e.g., TPA023B at 0.003–0.3 mg/kg efficacy in primate models) .
  • Target Engagement :

    • TPA023B and TP003 show subtype-specific GABAA receptor modulation, with TPA023B exhibiting 100-fold higher potency for α2/α3 over α1 subunits .
    • Nuvisertib diverges entirely, targeting kinases for anticancer applications, highlighting scaffold versatility .

Research Findings and Implications

  • GABAA Receptor Modulators: TPA023B’s α2/α3 selectivity reduces sedative side effects common with non-selective benzodiazepines, implying that brominated analogs could further refine subtype specificity .
  • Antiviral Applications : ATV038’s pyrrolo-triazine core demonstrates activity against viral polymerases, though brominated imidazo-triazines remain unexplored in this context .

Biological Activity

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (CAS No. 425379-12-0) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C8H9BrN4O, with a molar mass of 257.09 g/mol. The compound features a brominated imidazo[1,2-b][1,2,4]triazine moiety which may contribute to its biological properties.

PropertyValue
Molecular FormulaC8H9BrN4O
Molar Mass257.09 g/mol
CAS Number425379-12-0

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases and other enzymes involved in cellular signaling pathways.

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain kinases associated with cancer progression. For instance:

  • Protein Tyrosine Kinase Inhibition : The compound has shown potential in inhibiting mutant forms of protein tyrosine kinases such as KIT and PDGFRA. These kinases are crucial in signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have investigated the pharmacological effects of compounds related to this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various imidazo[1,2-b][1,2,4]triazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant anti-proliferative activity against breast and lung cancer cells.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds ranged from low micromolar to submicromolar levels.
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bromine Substitution : The presence of bromine at the imidazo position enhances the lipophilicity and potentially increases binding affinity to target proteins.
  • Hydroxyl Group : The hydroxyl group at the propanol chain may contribute to solubility and interaction with biological membranes.

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